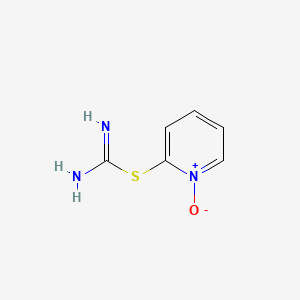

2-Guanylmercaptopyridine 1-oxide

Description

Structure

3D Structure

Properties

CAS No. |

3735-61-3 |

|---|---|

Molecular Formula |

C6H7N3OS |

Molecular Weight |

169.21 g/mol |

IUPAC Name |

(1-oxidopyridin-1-ium-2-yl) carbamimidothioate |

InChI |

InChI=1S/C6H7N3OS/c7-6(8)11-5-3-1-2-4-9(5)10/h1-4H,(H3,7,8) |

InChI Key |

UQSKEICXKWTJDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C(=C1)SC(=N)N)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Guanylmercaptopyridine 1 Oxide

Established Synthetic Pathways to 2-Guanylmercaptopyridine 1-oxide

The traditional and most established route to this compound involves a two-stage synthesis. The first stage is the preparation of the crucial intermediate, 2-mercaptopyridine (B119420) 1-oxide. The second stage is the guanylation of this intermediate.

Stage 1: Synthesis of 2-Mercaptopyridine 1-oxide

Two primary pathways are well-documented for the industrial and laboratory-scale production of 2-mercaptopyridine 1-oxide.

Pathway A: From 2-Aminopyridine (B139424) This method utilizes the readily available and inexpensive 2-aminopyridine as the starting material. The synthesis proceeds through several key steps outlined in U.S. Patent 4,080,329A. google.com

N-Oxidation: 2-Aminopyridine is first protected, typically by acetylation to form 2-acetamidopyridine (B118701). This intermediate is then oxidized using a peracid, such as peracetic acid, to yield 2-acetamidopyridine 1-oxide.

Deprotection: The acetyl group is cleaved by acid hydrolysis to give 2-aminopyridine 1-oxide. google.com

Diazotization and Halogenation: The resulting 2-aminopyridine 1-oxide is diazotized in the presence of a mineral acid (e.g., hydrochloric acid), followed by treatment with a hydrohalic acid to produce a 2-halopyridine 1-oxide, such as 2-chloropyridine (B119429) 1-oxide. google.com

Thiolation: The final step involves reacting the 2-halopyridine 1-oxide with a sulfhydryl donor. Reagents like sodium hydrosulfide (B80085) or thiourea (B124793) can be used to displace the halide and form the desired 2-mercaptopyridine 1-oxide. google.com When thiourea is used, an isothiouronium salt is formed as an intermediate, which is then hydrolyzed to the final product.

Pathway B: From 2-Halopyridine An alternative, more direct route starts from a 2-halopyridine, as described in U.S. Patent 3,159,640A. researchgate.net

N-Oxidation: The starting 2-halopyridine (e.g., 2-chloropyridine) is first oxidized to the corresponding N-oxide using an oxidizing agent like peracetic acid or a mixture of hydrogen peroxide and acetic acid. researchgate.net

Mercaptization: The 2-halopyridine N-oxide is then reacted with an alkali metal hydrosulfide, often in combination with an alkali metal sulfide (B99878), to yield the alkali metal salt of 2-mercaptopyridine 1-oxide. researchgate.net Acidification of the salt solution then precipitates the free 2-mercaptopyridine 1-oxide. This method is often preferred for its high yields, which can exceed 98%. researchgate.net

Stage 2: Guanylation of 2-Mercaptopyridine 1-oxide

The second stage involves the reaction of the thiol group of 2-mercaptopyridine 1-oxide with a guanidinylating agent to form an S-substituted isothiourea. This is a type of C-S bond-forming reaction.

Activation of Thiol: The 2-mercaptopyridine 1-oxide is typically deprotonated with a base to form the more nucleophilic thiolate anion.

Nucleophilic Attack: This thiolate then attacks the electrophilic carbon of a guanidinylating agent. Common agents for this transformation include cyanamide (B42294) (H₂NCN) or S-methylisothiourea salts. The reaction with S-methylisothiourea, for example, proceeds by nucleophilic substitution, where the pyridinethiolate displaces the methylthio group to form the desired product and methanethiol (B179389) as a byproduct.

Novel Synthetic Approaches and Chemical Derivatization Strategies

While the established pathways are robust, modern synthetic chemistry aims for milder conditions, greater efficiency, and broader functional group tolerance.

Novel Synthetic Approaches: Research into the functionalization of pyridine (B92270) N-oxides has yielded methods that could be adapted for the synthesis of this compound. For instance, the use of phosphonium (B103445) salts like PyBroP (bromotris(pyrrolidino)phosphonium hexafluorophosphate) has been shown to be effective for activating pyridine N-oxides towards nucleophilic attack. google.comresearchgate.net A potential novel route could involve the direct, one-pot reaction of a pyridine N-oxide with a protected guanidinylating agent in the presence of such an activator, potentially bypassing the need to isolate the mercapto intermediate. Furthermore, copper-catalyzed C-S coupling reactions, which have proven effective for S-arylation of thioureas, could offer a new strategy for the guanylation step. organic-chemistry.org

Chemical Derivatization Strategies: The this compound structure serves as a scaffold for further chemical derivatization. The guanidino group, with its multiple nitrogen atoms, can be selectively alkylated, acylated, or cyclized to form a wide array of heterocyclic systems. These derivatization strategies are crucial in fields like medicinal chemistry for modulating the compound's physicochemical properties. For example, reaction with β-dicarbonyl compounds can lead to the formation of substituted pyrimidine (B1678525) rings fused to the isothiourea moiety.

Optimization of Reaction Conditions and Synthetic Yields

The optimization of the synthesis focuses on maximizing the yield and purity of the final product by carefully controlling reaction parameters at each stage.

For the synthesis of the 2-mercaptopyridine 1-oxide precursor via the 2-halopyridine N-oxide route, reaction conditions have been finely tuned. The use of a specific molar ratio of alkali metal sulfide to alkali metal hydrosulfide (from 0.3:1 to 5.0:1) is critical to achieving near-quantitative yields and minimizing the evolution of hazardous hydrogen sulfide gas. researchgate.net

Below is an interactive table summarizing typical reaction conditions and yields for the key synthetic steps.

| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |

| N-Oxidation | 2-Chloropyridine, Hydrogen Peroxide | Acetic Acid | None | 70-80 | 16-20 | ~90-95 |

| Mercaptization | 2-Chloropyridine 1-oxide, NaSH/Na₂S | Water | None | 90-100 | 0.5-1 | >98 |

| Guanylation | 2-Mercaptopyridine 1-oxide, S-Methylisothiourea | DMF | K₂CO₃ (Base) | 25-50 | 4-8 | 75-85 |

This table represents typical, generalized conditions. Actual parameters may vary based on specific substrate and scale.

Mechanism of Formation and Intermediate Analysis

The formation of this compound proceeds through a well-defined mechanistic pathway involving distinct intermediates.

Mechanism of Precursor (2-Mercaptopyridine 1-oxide) Formation: When starting from 2-aminopyridine 1-oxide, the mechanism involves the formation of a diazonium salt intermediate ([Py-N⁺-O]−N₂⁺). This highly reactive species readily undergoes nucleophilic substitution by a halide ion to yield the 2-halopyridine 1-oxide. Subsequent reaction with a sulfhydryl donor like NaSH occurs via a nucleophilic aromatic substitution (SₙAr) mechanism, where the hydrosulfide ion (SH⁻) attacks the C2 position of the pyridine ring, displacing the halide and forming the thiolate.

Mechanism of Guanylation: The key step of introducing the guanyl group is an S-alkylation type reaction. The mechanism proceeds as follows:

Thiolate Formation: In the presence of a base, the thiol proton of 2-mercaptopyridine 1-oxide is abstracted, forming the pyridinethiolate anion. This anion is a potent nucleophile. The thione-thiol tautomerism of the precursor is critical, with the reaction occurring through the more nucleophilic thiol form. rsc.org

Nucleophilic Addition/Substitution: The thiolate anion attacks the electrophilic carbon of the guanidinylating agent. If cyanamide is used, the mechanism is a nucleophilic addition to the nitrile carbon, followed by proton transfers to form the isothiourea product. If a pre-formed reagent like S-methylisothiourea is used, the mechanism is a nucleophilic substitution, where the thiolate displaces the methylthio leaving group.

The primary intermediate in this final stage is the S-(1-oxido-2-pyridinyl)thiolate anion . Its stability and nucleophilicity are crucial for the efficiency of the C-S bond formation. Spectroscopic analysis during the reaction would likely reveal the disappearance of the thiol proton signal in NMR and changes in the UV-Vis spectrum corresponding to the formation of the thiolate and subsequently the final isothiourea product.

Coordination Chemistry of 2 Guanylmercaptopyridine 1 Oxide As a Ligand

Ligand Properties and Potential Coordination Modes

The multifaceted nature of 2-Guanylmercaptopyridine 1-oxide, arising from its combination of distinct functional groups, suggests a rich and versatile coordination chemistry. Its potential as a ligand is rooted in the presence of multiple donor atoms and its capacity for chelation.

This compound possesses three types of potential donor atoms:

Oxygen: The oxygen atom of the N-oxide group is a primary site for coordination. Pyridine-N-oxides are well-known ligands that coordinate to metal ions through the oxygen atom. wikipedia.orgwikipedia.org This coordination is influenced by the electronic properties of the pyridine (B92270) ring.

Nitrogen: The molecule contains two distinct nitrogen environments: the pyridine ring nitrogen and the nitrogens of the guanidyl group.

Pyridine Nitrogen: The nitrogen of the pyridine ring is generally a poor donor once the N-oxide is formed. wikipedia.org

Guanidyl Nitrogens: The guanidyl group, with its imine and amine nitrogens, is a strong Lewis base and can coordinate to metal centers. bohrium.comat.ua Neutral guanidines typically coordinate through the imine nitrogen. at.ua

Sulfur: The mercapto group (-SH) can exist in its thiol form or deprotonate to form a thiolate (-S⁻). Both can coordinate to a metal center. The deprotonated thiolate is a soft donor and forms strong bonds with softer metal ions. 2-Mercaptopyridine (B119420) N-oxide is known to form complexes with metals. sigmaaldrich.comchemimpex.com

The ligand field strength of this compound would be highly dependent on the donor atom(s) involved in coordination and the coordination mode. The spectrochemical series, which ranks ligands based on the magnitude of the d-orbital splitting (Δ), provides a framework for this assessment.

| Donor Atom | Expected Ligand Field Strength | Spectrochemical Series Position |

| Oxygen (N-oxide) | Weak Field | Generally on the weaker end of the series. |

| Nitrogen (Guanidyl) | Intermediate to Strong Field | The exact position depends on the nature of the guanidine (B92328) and the metal ion, but nitrogen donors are typically stronger than oxygen donors. |

| Sulfur (Thiolate) | Intermediate Field | Thiolates are generally considered to be in the middle of the spectrochemical series. |

Implications:

Weak Field Coordination: If coordination occurs solely through the N-oxide oxygen, high-spin complexes would be expected for transition metals.

Strong Field Coordination: Coordination involving the guanidyl nitrogen could lead to low-spin complexes, particularly with second and third-row transition metals.

Chelation: If the ligand acts as a chelate, the resulting ligand field strength will be a composite of the individual donor atoms' contributions. For instance, an N,O-chelate would likely exert a stronger field than a purely O-donating ligand.

The presence of multiple donor atoms in proximity allows this compound to act as a chelating ligand, which can significantly enhance the stability of the resulting metal complexes through the chelate effect.

Potential Chelation Modes:

(O, S) Chelation: Coordination through the N-oxide oxygen and the sulfur atom of the mercapto group would form a five-membered chelate ring.

(N, S) Chelation: Coordination involving one of the guanidyl nitrogens and the sulfur atom. The size of the resulting chelate ring would depend on which guanidyl nitrogen is involved.

(N, O) Chelation: Coordination through a guanidyl nitrogen and the N-oxide oxygen is also a possibility, though this would likely result in a larger, and potentially less stable, chelate ring.

The thermodynamics of chelate ring formation are generally favorable. The formation of five- and six-membered chelate rings is typically entropically favored over the coordination of monodentate ligands. The stability of these rings will depend on factors such as ring strain, the nature of the metal ion (hard vs. soft acid), and the solvent system.

Synthesis and Characterization of Metal Complexes

While specific synthetic routes for metal complexes of this compound are not documented, general methods for the synthesis of related complexes can be inferred. Typically, these would involve the reaction of a metal salt with the ligand in a suitable solvent.

The coordination behavior of this compound with transition metals would be dictated by the preferences of the metal ion and the potential coordination modes of the ligand.

| Metal Ion | Plausible Coordination Geometries | Potential Donor Atom Preferences |

| Copper(II) | Square planar, distorted octahedral, square pyramidal | Cu(II) is a versatile ion that can coordinate with N, O, and S donors. Guanidine-containing copper complexes have been synthesized. researchgate.net |

| Platinum(II) | Square planar | Pt(II) is a soft acid and would likely favor coordination with the soft sulfur donor and potentially the guanidyl nitrogen. Guanidine platinum(II) complexes are known. researchgate.net |

| Cobalt(II) | Tetrahedral, octahedral | Co(II) can form stable complexes with both hard and soft donors. Neutral guanidine ligands have been shown to coordinate to Co(II). at.ua |

| Nickel(II) | Octahedral, square planar | Ni(II) complexes with pyridine-N-oxides are common, typically forming octahedral structures. wikipedia.org |

Characterization of these hypothetical complexes would involve standard techniques such as X-ray crystallography to determine the solid-state structure, infrared (IR) spectroscopy to observe shifts in the N-O, C=N, and C-S stretching frequencies upon coordination, and UV-Vis spectroscopy to study the d-d electronic transitions and determine the ligand field splitting parameter.

The coordination chemistry of this compound is also expected to extend to main group and lanthanide metals.

Main Group Metal Ions: Guanidinate ligands have been shown to stabilize main group metal complexes. niser.ac.in The hard-soft nature of the main group metal would influence its preference for the N, O, or S donors of the ligand. For example, harder cations like Mg(II) or Ca(II) would likely favor the oxygen and nitrogen donors.

Lanthanide Metal Ions: Lanthanide ions are hard acids and would preferentially coordinate to the hard oxygen donor of the N-oxide group. acs.org There is significant interest in designing N-oxide ligands for the selective separation of lanthanides. rsc.orgsemanticscholar.org The guanidyl group could also participate in coordination, potentially leading to complexes with high coordination numbers, which are common for lanthanides. The synthesis of lanthanide complexes would likely involve the reaction of a lanthanide salt (e.g., nitrate (B79036) or perchlorate) with the ligand.

Influence of Metal Oxidation State on Complex Formation and Stability

There is no available information in the scientific literature concerning how the oxidation state of a metal ion affects the formation and stability of its complexes with this compound.

Structural Elucidation of Coordination Compounds

No data could be retrieved on the structural details of coordination compounds formed with this compound.

Determined Coordination Geometries and Stereochemistry (e.g., Octahedral, Square Planar)

Specific coordination geometries for metal complexes of this compound have not been reported.

Isomerism in this compound Metal Complexes

There is no information regarding the existence of isomers in metal complexes of this ligand.

No studies have documented the presence of geometric isomerism in complexes of this compound.

The formation of chiral complexes or the existence of optical isomers involving this compound has not been described in the literature.

Single Crystal X-ray Diffraction Studies for Solid-State Structures

No single-crystal X-ray diffraction data is available for any metal complex of this compound, which is essential for determining their solid-state structures.

Electronic Structure and Bonding Theories of Complexes

The interaction between this compound and metal ions to form coordination complexes can be elucidated through various bonding theories. These theories provide a framework for understanding the electronic structure, geometry, and magnetic properties of the resulting complexes.

Magnetic Properties of this compound Complexes

The magnetic properties of coordination complexes are a direct consequence of their electronic structure, specifically the number of unpaired electrons in the metal's d-orbitals. uwimona.edu.jm

Determination of Spin States and Magnetic Moments

The spin state of a metal ion in a complex is determined by the arrangement of its d-electrons within the split d-orbitals. As discussed under Crystal Field Theory, the competition between the crystal field splitting energy (Δ) and the pairing energy (P) dictates whether a complex will be high-spin or low-spin for d⁴ to d⁷ metal ions in an octahedral field. libretexts.org

High-Spin: Occurs when Δ < P (weak field). Electrons will occupy the higher energy eg orbitals before pairing in the lower energy t2g orbitals to maximize the total spin.

Low-Spin: Occurs when Δ > P (strong field). Electrons will pair up in the t2g orbitals before occupying the eg orbitals to minimize the energy.

The magnetic moment of a complex can be experimentally determined, often using methods like the Gouy balance, and provides direct evidence for the number of unpaired electrons. uwimona.edu.jm The spin-only magnetic moment (μso) can be calculated using the following formula:

μso = √n(n+2) B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. uwimona.edu.jm By comparing the experimentally measured magnetic moment with the calculated spin-only value, the spin state of the metal ion can be confirmed. For example, a d⁶ complex like those formed with Fe(II) can be diamagnetic (low-spin, n=0) or paramagnetic with four unpaired electrons (high-spin, n=4).

Investigation of Exchange Coupling Interactions within Polymetallic Complexes

The strength and sign of the exchange coupling constant (J) depend on several factors, including the distance between the metal ions, the nature of the bridging ligand, and the geometry of the bridging unit. nih.gov For instance, in doubly-bridged phenoxido copper(II) complexes, the Cu-O-Cu angle and the Cu···Cu distance are critical in determining the magnitude of the antiferromagnetic coupling. nih.gov

The magnetic susceptibility of these polymetallic complexes is often measured as a function of temperature. nih.gov Antiferromagnetic coupling typically results in a decrease in the magnetic moment as the temperature is lowered. nih.gov In some cases, strong antiferromagnetic coupling can lead to a diamagnetic ground state at low temperatures.

The study of exchange interactions is crucial for the design of molecular materials with specific magnetic properties, such as single-molecule magnets (SMMs), which exhibit slow magnetic relaxation. rsc.orgrsc.orgnih.gov The ability of this compound to act as a bridging ligand could potentially lead to the formation of polymetallic complexes with interesting magnetic properties, where the pyridine N-oxide and the guanyl group could provide pathways for superexchange interactions between metal centers. researchgate.netresearchgate.net

Spectroscopic Investigations of 2 Guanylmercaptopyridine 1 Oxide and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for probing the structure of 2-Guanylmercaptopyridine 1-oxide and its complexes in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, detailed information about the connectivity of atoms, the electronic environment, and the three-dimensional structure can be obtained.

Proton NMR (¹H NMR) is instrumental in the initial characterization of the this compound ligand and its subsequent metal complexes. The ¹H NMR spectrum of the free ligand is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the guanyl moiety. The protons on the pyridine ring, typically designated as H-3, H-4, H-5, and H-6, will show characteristic chemical shifts and coupling patterns. The N-oxide group generally induces a downfield shift of the ring protons compared to the parent pyridine. The protons of the guanyl group (-C(=NH)NH₂) will appear as broad signals due to quadrupole effects of the nitrogen atoms and potential chemical exchange.

Upon coordination to a metal ion, significant changes in the ¹H NMR spectrum are anticipated. The coordination of the pyridine N-oxide and/or the sulfur atom to a metal center will alter the electron density distribution within the ligand, leading to shifts in the proton resonances. The magnitude and direction of these coordination-induced shifts (CIS) provide valuable information about the coordination mode. For instance, a significant downfield shift of the pyridine ring protons is indicative of coordination through the N-oxide oxygen. Similarly, changes in the chemical shifts of the protons near the mercapto group would suggest its involvement in bonding to the metal.

| Proton | Expected Chemical Shift (δ, ppm) - Free Ligand | Expected Change upon Metal Coordination |

| Pyridine H-6 | 8.2 - 8.5 | Downfield shift |

| Pyridine H-4 | 7.3 - 7.6 | Downfield shift |

| Pyridine H-3, H-5 | 7.1 - 7.4 | Downfield or Upfield shift depending on coordination |

| Guanyl NH | 6.5 - 8.0 (broad) | Broadening or shift depending on involvement in H-bonding or coordination |

| Guanyl NH₂ | 5.0 - 6.5 (broad) | Broadening or shift depending on involvement in H-bonding or coordination |

| Note: These are estimated values and can vary based on solvent and experimental conditions. |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound and its complexes. The ¹³C NMR spectrum of the free ligand will display distinct signals for each carbon atom in the pyridine ring and the guanyl group. The chemical shift of the C-2 carbon, attached to both the sulfur and the ring nitrogen, and the C-6 carbon, adjacent to the N-oxide, are particularly sensitive to the electronic environment. The guanidinyl carbon is expected to resonate in the range of 150-160 ppm. acs.org

Coordination to a metal ion will cause shifts in the ¹³C NMR signals, analogous to those observed in ¹H NMR. The carbons directly involved in the coordination, such as C-2 and C-6, are expected to show the most significant changes. Analysis of these shifts helps in confirming the coordination sites of the ligand.

| Carbon | Expected Chemical Shift (δ, ppm) - Free Ligand | Expected Change upon Metal Coordination |

| C-2 (Pyridine) | 155 - 165 | Downfield or Upfield shift |

| C-6 (Pyridine) | 145 - 150 | Downfield shift |

| C-4 (Pyridine) | 135 - 140 | Downfield shift |

| C-3, C-5 (Pyridine) | 120 - 130 | Minor shifts |

| C (Guanyl) | 150 - 160 | Shift indicates change in electronic environment |

| Note: These are estimated values and can vary based on solvent and experimental conditions. |

For a more direct investigation of the metal-ligand bond, heteronuclear NMR spectroscopy is employed, particularly when dealing with NMR-active metal isotopes such as ¹⁹⁵Pt or when using ¹⁵N-labeled ligands. ¹⁵N NMR can provide direct evidence for the coordination of the pyridine nitrogen (via the N-oxide) or the nitrogens of the guanyl group. A significant shift in the ¹⁵N resonance upon complexation is a clear indicator of a nitrogen atom's involvement in the coordination sphere. acs.org

In the case of platinum complexes, ¹⁹⁵Pt NMR is an exceptionally powerful tool. The chemical shift of ¹⁹⁵Pt is highly sensitive to the nature of the coordinating ligands. By comparing the ¹⁹⁵Pt chemical shift of the complex with that of known platinum compounds, the coordination environment around the platinum center can be accurately determined. Furthermore, the observation of coupling between ¹⁹⁵Pt and ligand nuclei (e.g., ¹H, ¹³C, or ¹⁵N) provides definitive proof of a direct covalent bond.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be utilized to elucidate the three-dimensional structure of the metal complexes in solution. These experiments detect through-space interactions between protons that are close to each other, allowing for the determination of the relative orientation of different parts of the molecule. This is particularly useful for establishing the geometry of the complex and the conformation of the ligand upon coordination.

Furthermore, variable-temperature NMR studies can provide insights into the dynamic processes occurring in solution, such as ligand exchange, conformational changes, or fluxional behavior of the complex. The coalescence of signals or changes in line shapes with temperature can be analyzed to determine the energy barriers associated with these dynamic processes.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a fundamental tool for characterizing the functional groups of this compound and for probing the changes that occur upon coordination to a metal ion.

The IR and Raman spectra of this compound are expected to show characteristic bands for the N-oxide, C=S (or S-H), and guanidinyl groups. The N-O stretching vibration typically appears in the region of 1200-1300 cm⁻¹. The position of this band is sensitive to the electronic and steric effects of the substituents on the pyridine ring. The C=S stretching vibration, if the ligand exists in the thione tautomeric form, is expected in the range of 1100-1200 cm⁻¹. Alternatively, the S-H stretching of the thiol form would appear around 2550-2600 cm⁻¹, though it is often weak. The guanidinyl group exhibits several characteristic vibrations, including N-H stretching, C=N stretching, and NH₂ deformation modes. The C=N stretching vibration is typically observed in the 1630-1680 cm⁻¹ region. nih.govacs.org

Upon complexation, significant shifts in these vibrational frequencies are observed, providing strong evidence for the coordination sites. A decrease in the N-O stretching frequency is a classic indicator of coordination through the N-oxide oxygen, as the bond order of the N-O bond is reduced upon donation of electron density to the metal. Changes in the vibrations associated with the mercapto and guanyl groups would similarly point to their involvement in metal binding. Raman spectroscopy is particularly useful for studying the vibrations of the C=S bond and metal-sulfur bonds, which are often weak in the IR spectrum. researchgate.netnih.govresearchgate.netnih.gov

| Functional Group | Expected Vibrational Frequency (cm⁻¹) - Free Ligand | Expected Change upon Metal Coordination |

| N-O stretch | 1200 - 1300 | Decrease in frequency |

| C=N stretch (guanidinyl) | 1630 - 1680 | Shift in frequency |

| N-H stretch (guanidinyl) | 3100 - 3500 | Broadening and shift |

| C=S stretch (thione form) | 1100 - 1200 | Shift in frequency |

| S-H stretch (thiol form) | 2550 - 2600 | Disappearance of band |

| Note: These are estimated values and can vary based on the physical state and experimental conditions. |

Characterization of Metal-Ligand Stretching and Bending Vibrations

The interaction between a metal ion and the this compound ligand would be characterized by the appearance of new vibrational bands in the low-frequency region of the infrared (IR) and Raman spectra. These bands, which are absent in the spectrum of the free ligand, correspond to the stretching and bending modes of the newly formed metal-ligand bonds.

The primary coordination sites for this compound are anticipated to be the nitrogen atom of the pyridine ring, the oxygen atom of the N-oxide group, and potentially the sulfur atom of the mercapto group or the nitrogen atoms of the guanyl moiety. The formation of coordinate bonds with a metal ion would lead to the appearance of bands corresponding to ν(M-N), ν(M-O), and ν(M-S) stretching vibrations. The precise frequencies of these vibrations are dependent on several factors, including the mass of the metal ion, the strength of the metal-ligand bond, and the coordination geometry of the complex.

Generally, ν(M-N) stretching vibrations for pyridine-type ligands are observed in the 200-300 cm⁻¹ range. The ν(M-O) stretching frequencies for N-oxide complexes typically appear in the 300-400 cm⁻¹ region. If coordination occurs through the sulfur atom, ν(M-S) bands would be expected in the 250-400 cm⁻¹ range. Bending vibrations, such as δ(N-M-O) or δ(S-M-N), would occur at lower frequencies, typically below 200 cm⁻¹.

A comparative analysis of the IR and Raman spectra of the free ligand and its metal complexes is crucial. A shift in the vibrational frequencies of the ligand upon complexation can also provide evidence of coordination. For instance, a decrease in the ν(N-O) stretching frequency (typically around 1200-1300 cm⁻¹) would suggest coordination through the N-oxide oxygen atom. Similarly, changes in the vibrational modes of the guanyl group would indicate its involvement in bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Characteristics of Ligand and Complexes

The UV-Vis spectrum of this compound in a suitable solvent is expected to exhibit absorption bands arising from π→π* and n→π* electronic transitions within the aromatic pyridine ring and the guanyl group. The pyridine N-oxide moiety itself typically shows strong absorptions in the UV region.

Upon complexation with a metal ion, the electronic spectrum can undergo significant changes. The absorption bands of the ligand may shift to either longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. These shifts are indicative of the electronic interactions between the ligand and the metal ion. Furthermore, new absorption bands, not present in the spectra of the free ligand or the metal salt, may appear.

Investigation of Metal-Ligand Charge Transfer Bands and d-d Transitions

For complexes with transition metals, new absorption bands in the visible or near-UV region can arise from two main types of electronic transitions: metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT), as well as d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT) bands arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital. researchgate.net These transitions are more likely to occur when the ligand is electron-rich and the metal is in a high oxidation state. researchgate.net Given the presence of multiple heteroatoms (N, O, S), this compound has the potential to engage in LMCT. These transitions are typically intense, with high molar absorptivity (ε) values. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT) bands involve the promotion of an electron from a metal d-orbital to an empty π* orbital of the ligand. researchgate.net These are favored when the metal is in a low oxidation state and the ligand possesses low-lying acceptor orbitals. The pyridine ring system can participate in such transitions. MLCT bands are also generally intense. researchgate.net

d-d Transitions involve the excitation of an electron between the d-orbitals of the metal ion that have been split in energy by the ligand field. nih.gov These transitions are characteristic of transition metal complexes and are typically much weaker (lower ε values) than charge transfer bands. researchgate.net The energy and number of d-d bands can provide valuable information about the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the ligand field strength.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the molecular formula of the this compound ligand and its metal complexes. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For the free ligand, fragmentation might involve the loss of the guanyl group, the N-oxide oxygen, or cleavage of the pyridine ring. Common fragmentation pathways for N-oxides include the loss of an oxygen atom ([M-16]⁺) or a hydroxyl radical ([M-17]⁺). researchgate.netresearchgate.net

For metal complexes, the fragmentation pattern can reveal information about the stoichiometry and the coordination environment. Typically, fragmentation involves the sequential loss of ligands or counter-ions. The observation of fragments containing both the metal and the ligand confirms the formation of a complex. Analysis of the isotopic pattern of the molecular ion peak and its fragments is particularly useful for confirming the presence and number of metal ions, as many metals have characteristic isotopic distributions.

Elemental Analysis for Stoichiometry Determination

Elemental analysis provides the percentage composition of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For the synthesized metal complexes of this compound, the experimental elemental analysis data would be compared with the calculated values for various possible stoichiometries (e.g., 1:1, 1:2 metal-to-ligand ratio). Agreement between the experimental and calculated percentages for a particular formula provides strong evidence for the stoichiometry of the complex. This technique is fundamental for confirming the empirical formula of newly synthesized compounds. mdpi.com

Theoretical and Computational Chemistry Studies on 2 Guanylmercaptopyridine 1 Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization and Electronic Structure Prediction of Ligand and Complexes

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-Guanylmercaptopyridine 1-oxide, these calculations can predict bond lengths, bond angles, and dihedral angles. This information is crucial for understanding how the molecule will interact with other species, including metal ions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

A significant application of DFT is the prediction of various spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.net

NMR Spectroscopy: DFT can be used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). The correlation between calculated and experimental chemical shifts is often a good indicator of the accuracy of the computational model. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be computed using DFT. These calculated frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. By comparing the computed and experimental spectra, researchers can assign specific vibrational modes to the observed IR bands, aiding in the structural elucidation of the molecule. For example, the calculated vibrational spectrum can help to distinguish between different tautomeric forms of a molecule. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to absorption bands in the Ultraviolet-Visible (UV-Vis) spectrum. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the nature of the electronic excitations (e.g., n→π* or π→π* transitions). researchgate.net

The agreement between predicted and experimental spectroscopic data serves as a powerful validation of the computational methodology and the predicted geometric and electronic structures. researchgate.net

Energetic Analysis of Isomers, Conformations, and Reaction Pathways

DFT is a valuable tool for assessing the relative stabilities of different isomers and conformers of a molecule. By calculating the total electronic energy of various possible structures, one can identify the most energetically favorable forms. This is particularly relevant for flexible molecules that can adopt multiple conformations.

Moreover, DFT can be used to map out the potential energy surface for chemical reactions. This allows for the determination of transition state structures and the calculation of activation energies, providing a deeper understanding of reaction mechanisms and kinetics. For related pyridine (B92270) compounds, energetic analyses have been crucial in understanding their tautomeric equilibria and photochemical reactivity. nih.gov

Quantum Chemical Modeling of Metal-Ligand Interactions

Quantum chemical methods, including DFT, are extensively used to model the interactions between ligands like this compound and metal ions. These models provide detailed insights into the nature of the coordination bonds, the geometry of the resulting metal complexes, and their electronic properties.

By calculating the binding energies, researchers can predict the stability of different metal complexes. The analysis of molecular orbitals can reveal the extent of charge transfer and orbital overlap between the metal and the ligand, characterizing the covalent or ionic nature of the metal-ligand bond. Such studies are crucial for designing and understanding the properties of new coordination compounds with specific applications, for instance in catalysis or materials science. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like bonding picture. uni-muenchen.deq-chem.com It provides information about charge distribution, hybridization, and the strength of interactions within a molecule. uni-muenchen.dejoaquinbarroso.com

NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. uni-muenchen.de The energy of these donor-acceptor interactions, often evaluated using second-order perturbation theory, provides a measure of the strength of hyperconjugative and resonance effects. uni-muenchen.de This is particularly useful for understanding the electronic structure of conjugated systems and the nature of intramolecular and intermolecular hydrogen bonds.

Localized Orbital Bonding Analysis (LOBA) for Bonding Characterization

Localized Orbital Bonding Analysis (LOBA) is a method that utilizes localized molecular orbitals to provide a chemically intuitive picture of bonding and to determine the oxidation states of atoms in molecules, particularly in transition metal complexes. rsc.org By transforming the canonical, delocalized molecular orbitals into localized ones, LOBA can identify orbitals corresponding to core electrons, lone pairs, and single or multiple bonds. q-chem.com

This analysis, often combined with population analyses, allows for a straightforward characterization of the bonding within a molecule. q-chem.com For metal complexes, LOBA has been shown to be effective in assigning oxidation states to the metal centers, which can be a challenging task with other methods. rsc.orgresearchgate.net This information is vital for understanding the reactivity and electronic properties of coordination compounds.

Molecular Docking Studies for Predictive Biological Interaction Mechanisms

As of the current body of scientific literature, specific molecular docking studies explicitly detailing the interactions of this compound with biological targets have not been extensively reported. However, the principles of molecular docking, combined with research on structurally analogous compounds, provide a robust framework for predicting its potential biological interaction mechanisms.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is invaluable for screening virtual libraries of compounds against a known protein target and for predicting the binding affinity and mode of action of a specific ligand, such as this compound. The process involves the use of sophisticated algorithms to explore the conformational space of the ligand within the binding site of a macromolecular target, typically a protein or enzyme, and to score the resulting poses based on factors like intermolecular forces, geometric complementarity, and desolvation energy.

Potential Biological Targets and Interaction Hypotheses

Given the structural motifs present in this compound—namely the pyridine-N-oxide and the guanyl group—potential biological targets can be inferred from studies on related molecules. Heterocyclic N-oxides are recognized as an important class of therapeutic agents, with the N-oxide group often forming critical hydrogen bonds that can enhance binding affinity and selectivity. nih.gov For instance, pyridine-N-oxide derivatives have been investigated as potent inhibitors of enzymes like Factor Xa, a key component in the coagulation cascade. nih.gov

Furthermore, various pyridine derivatives have been the subject of docking studies against a range of other enzymatic targets. These include, but are not limited to, monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters, nih.gov and Aurora A kinase, a protein involved in cell cycle regulation and a target in cancer therapy. orientjchem.org The guanyl group, with its capacity for strong hydrogen bonding and salt bridge formation, could further direct the binding of the compound to specific amino acid residues, such as aspartate or glutamate, within an enzyme's active site.

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Protein Target: Based on preliminary biological assays or hypotheses, a relevant protein target would be selected. The 3D crystal structure of the protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock or Glide, the ligand would be docked into the active site of the prepared protein target.

Analysis of Results: The resulting binding poses would be analyzed to determine the most stable complex, characterized by the lowest binding energy. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues would be identified.

Predictive Findings and Data Interpretation

The primary outputs of a molecular docking study are the binding affinity (often expressed as a binding energy in kcal/mol) and the detailed interaction map. A lower binding energy suggests a more stable and potent interaction. These predictive findings are crucial for understanding the compound's mechanism of action at a molecular level and for guiding further lead optimization in a drug discovery pipeline.

The table below illustrates the type of data that would be generated from such a study. Please note, this table is a hypothetical representation to demonstrate how the findings would be presented, as specific studies on this compound are not currently available.

Table 1: Hypothetical Molecular Docking Results for this compound against Potential Biological Targets

| Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Type of Interaction |

| Factor Xa (e.g., 2W26) | -8.5 | Arg143, Tyr99, Trp215 | Hydrogen Bond, Pi-Cation |

| MAO-B (e.g., 2V5Z) | -7.9 | Tyr435, Cys172, Gln206 | Hydrogen Bond, Hydrophobic |

| Aurora A Kinase (e.g., 3FDN) | -9.2 | Ala213, Lys162, Glu211 | Hydrogen Bond, Salt Bridge |

This predictive data would then be used to form a structure-activity relationship (SAR) hypothesis, suggesting how modifications to the this compound structure could enhance its binding affinity or selectivity for a particular target. Ultimately, these computational predictions require validation through in vitro and in vivo experimental assays.

Mechanistic Investigations of in Vitro Biological Activities

In Vitro Antimicrobial Research Findings

The antimicrobial properties of 2-Guanylmercaptopyridine 1-oxide are hypothesized to be a synergistic combination of the actions of the 2-mercaptopyridine (B119420) 1-oxide moiety and the attached guanidinium (B1211019) group.

Antibacterial Mechanisms and Efficacy against Specific Bacterial Strains

The antibacterial action of this compound is likely multifaceted, targeting fundamental bacterial processes. The foundational molecule, 2-mercaptopyridine 1-oxide (and its salt, sodium pyrithione), is known to be effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including pathogenic species from the Staphylococcus and Streptococcus genera .

The primary proposed antibacterial mechanisms, derived from studies on pyrithione (B72027) and its derivatives, include:

Disruption of Membrane Transport: Pyrithione acts as an ionophore, a substance that can transport ions across cell membranes. This disrupts the essential ion gradients that are vital for numerous cellular functions. It is suggested that pyrithione interferes with membrane transport, leading to a loss of metabolic control toku-e.com. This can inhibit the proton pump that energizes the transport mechanism, ultimately leading to cell death .

Metal Ion Chelation and Transport: Pyrithione can chelate metal ions, and this interaction is central to its antimicrobial activity. It can form complexes with essential metal ions, potentially depriving bacteria of these necessary cofactors.

Inhibition of ATP Synthesis: Research on pyrithione biocides has indicated their role as inhibitors of bacterial ATP synthesis, which would deprive the bacterial cell of its primary energy currency toku-e.com.

The addition of the guanidinium group is expected to significantly enhance these antibacterial effects. Guanidinium-containing compounds are known to exhibit strong antimicrobial properties by potently interacting with and disrupting the negatively charged bacterial cytoplasmic membranes nih.govnih.gov. This disruption can lead to the leakage of cellular contents and ultimately, cell lysis. Studies on antimicrobial peptidomimetics have shown that chimeras containing guanidino groups have a greater disruptive activity on model bacterial membranes compared to their amino group-containing counterparts nih.govnih.gov.

| Bacterial Strain | Observed/Inferred Activity | Proposed Mechanism Contribution | Reference |

| Staphylococcus spp. | Effective | Disruption of membrane transport by the pyrithione moiety; enhanced membrane disruption by the guanidinium group. | |

| Streptococcus spp. | Effective | Interference with metabolic control and ATP synthesis by the pyrithione moiety. | |

| Gram-negative bacteria | Potentially Effective | The guanidinium group can facilitate passage through the outer membrane, while the pyrithione moiety exerts its intracellular effects. | nih.govnih.gov |

Antifungal Research and Proposed Modes of Action against Fungal Species

The antifungal activity of this compound is anticipated to be robust, primarily driven by the well-established fungistatic properties of the 2-mercaptopyridine 1-oxide (pyrithione) core. Zinc pyrithione, a widely used antifungal agent, provides a well-studied model for its mechanism of action drugbank.comnih.govwikipedia.org.

The proposed antifungal mechanisms include:

Copper Ionophore Activity: A key mechanism of pyrithione's antifungal action is its ability to act as a copper ionophore. It chelates extracellular copper and transports it into the fungal cell oup.comnih.gov. This influx of copper disrupts cellular processes.

Damage to Iron-Sulfur Clusters: The increased intracellular copper levels lead to the damage of iron-sulfur (Fe-S) clusters within essential proteins nih.govoup.com. Fe-S clusters are critical for numerous enzymatic functions, including those in the mitochondrial respiratory chain and DNA repair. Their inactivation leads to the inhibition of fungal metabolism and growth drugbank.comresearchgate.net.

Membrane Depolarization: Pyrithione has been shown to induce dose-dependent electrical depolarization of the fungal plasma membrane, which is consistent with the inhibition of the primary proton pump that energizes membrane transport nih.gov.

Inhibition of Fungal Growth: By disrupting essential metabolic pathways and compromising membrane integrity, pyrithione effectively inhibits the growth of various fungi, including yeasts like Malassezia species drugbank.comoup.com.

The guanidinium group can further contribute to the antifungal activity by enhancing the disruption of the fungal cell membrane, similar to its effect on bacteria.

| Fungal Species | Observed/Inferred Activity | Proposed Mechanism Contribution | Reference |

| Malassezia spp. (e.g., M. globosa, M. restricta) | Potentially Effective | Copper influx and subsequent damage to iron-sulfur proteins by the pyrithione moiety. | drugbank.comoup.com |

| Other Fungi | Potentially Broad-Spectrum | Inhibition of membrane transport and proton pump function by the pyrithione moiety; enhanced membrane disruption by the guanidinium group. | nih.gov |

Antitubercular Research Discoveries

The potential for this compound as an antitubercular agent is supported by the known activities of both its constituent parts against Mycobacterium tuberculosis.

Inhibition of Mycobacterium tuberculosis Growth in In Vitro Models

2-Mercaptopyridine N-oxide sodium salt has demonstrated a bactericidal effect against a standard strain of Mycobacterium tuberculosis H37Rv with a reported MIC90 of 7.20 μM medchemexpress.com. Furthermore, its complexes with iron have shown activity against resistant clinical isolates of M. tuberculosis medchemexpress.com.

Separately, guanidinium compounds have emerged as a promising class of antitubercular agents. A study on polycharged guanidinium compounds organized around a benzene (B151609) core revealed significant activity against M. tuberculosis, with some derivatives exhibiting MIC values as low as 0.8 μM, comparable to the frontline drug isoniazid (B1672263) nih.gov. These compounds were also effective against an isoniazid-resistant strain of M. tuberculosis nih.gov.

Given these findings, this compound, which combines the active pyrithione scaffold with a guanidinium group, is a strong candidate for possessing significant antitubercular activity.

| Compound/Derivative | Reported Activity against M. tuberculosis | Reference |

| 2-Mercaptopyridine N-oxide sodium salt | MIC90 of 7.20 μM against H37Rv | medchemexpress.com |

| Trisubstituted Guanidinium Compound | MIC of 0.8 μM | nih.gov |

| Other Guanidinium Derivatives | MIC values between 3.0 and 25 μM | nih.gov |

Proposed Biotransformation Pathways and Generation of Reactive Oxygen Species (ROS)

While specific biotransformation pathways for this compound have not been elucidated, insights can be drawn from studies on zinc pyrithione. The mechanism of action of zinc pyrithione in human skin cells involves the induction of a heat shock response, DNA damage, and an energy crisis that is dependent on poly(ADP-ribose) polymerase (PARP) nih.gov. This cellular stress response is often linked to the generation of reactive oxygen species (ROS).

The influx of metal ions, such as zinc or copper, facilitated by the pyrithione ionophore activity, can disrupt mitochondrial function. The mitochondria are a primary site of ROS production, and their dysfunction can lead to an increase in oxidative stress nih.gov. The damage to iron-sulfur clusters in mitochondrial proteins, a key part of pyrithione's antifungal mechanism, would likely impair the electron transport chain and promote the generation of ROS nih.govoup.com.

The biotransformation of this compound within the mycobacterial cell could therefore lead to the generation of ROS, contributing to its bactericidal effects.

Mechanisms of Nitric Oxide (NO) Release and Mycobactericidal Effects

There is no direct evidence in the reviewed literature to suggest that 2-mercaptopyridine 1-oxide or its derivatives function as nitric oxide (NO) releasing compounds. However, NO is a critical molecule in the host immune response to Mycobacterium tuberculosis and is known to have direct mycobactericidal effects. NO-releasing nanoparticles have been shown to be effective in eradicating fungal biofilms and preventing inflammation induced by bacteria nih.govnih.gov.

The mycobactericidal action of NO is attributed to its ability to induce oxidative and nitrosative stress, which can damage bacterial cell membranes, inactivate proteins through nitrosation, and cause DNA damage. While NO release is not a confirmed mechanism for this compound, the potential for designing related compounds that incorporate an NO-releasing moiety in addition to the pyrithione and guanidinium groups could be a future direction for developing novel antitubercular agents.

Anti-promastigote Activity Investigations against Parasitic Organisms

No specific studies investigating the anti-promastigote activity of this compound against parasitic organisms such as Leishmania species were identified. While some guanidine (B92328) derivatives have demonstrated leishmanicidal activity, with studies reporting IC50 values for compounds like LQOFG-2, LQOFG-6, and LQOFG-7 against Leishmania infantum promastigotes, no such data is available for this compound. Research into the anti-leishmanial effects of various compounds is ongoing, but specific data for this compound remains absent from the current body of scientific literature.

Interaction with Biomolecules: Deoxyribonucleic Acid (DNA) Binding Studies

There is no available scientific literature detailing the interaction of this compound with Deoxyribonucleic Acid (DNA). The following subsections are therefore based on the absence of specific findings for this compound.

Investigation of Intercalative Binding Modes with DNA

No studies have been published that explore the potential for this compound to act as an intercalating agent with DNA. Intercalative binding, a mode of interaction where a molecule inserts itself between the base pairs of DNA, has been observed for other types of compounds, such as certain metal complexes of terpyridine and phenanthroline. However, no such investigations have been reported for this compound.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways for Analogues and Derivatives

The functional versatility of the 2-Guanylmercaptopyridine 1-oxide scaffold invites the exploration of new synthetic methodologies to generate a diverse library of analogues and derivatives. Current research into the synthesis of related pyridine (B92270) compounds provides a roadmap for these future endeavors. For instance, methods for creating 2,6-disubstituted thiosemicarbazone derivatives of pyridine and macrocyclic 2,4-diaminopyrimidines highlight the potential for modifying the core structure.

Future synthetic strategies will likely focus on several key areas:

Modification of the Guanyl Group: Introducing substituents on the guanyl moiety could significantly alter the compound's electronic and steric properties, potentially leading to enhanced biological activity or selectivity.

Variation of the Mercapto Linker: Exploring alternatives to the sulfur atom in the mercapto bridge could yield compounds with different conformational flexibilities and coordination properties.

These synthetic explorations will be crucial for establishing comprehensive structure-activity relationships and for developing compounds with tailored properties for specific applications.

Development of Advanced Coordination Complexes with Novel Metal Centers

The pyridine N-oxide and mercapto groups in this compound make it an excellent candidate for forming coordination complexes with a wide range of metal ions. The development of such complexes with novel metal centers, including transition metals and lanthanides, represents a promising avenue of research.

A study on 2-Acetylpyridine N-oxide has demonstrated its ability to form complexes with various lanthanide(III) ions, such as La, Sm, Eu, Dy, and Er. capes.gov.br This suggests that this compound could also form stable complexes with these f-block elements, potentially leading to materials with interesting magnetic or luminescent properties. The coordination can occur through both the N-oxide and the mercapto group, allowing for the formation of diverse and structurally complex arrangements.

Future research in this area could involve:

Synthesis of Complexes with Transition Metals: Investigating the coordination of this compound with metals like ruthenium, osmium, iridium, and rhodium could yield complexes with potential catalytic or therapeutic applications. nih.gov

Exploration of Lanthanide Complexes: Building on the work with other pyridine N-oxides, the synthesis and characterization of lanthanide complexes of this compound could unlock novel applications in materials science and bio-imaging. capes.gov.brresearchgate.net

The table below summarizes the types of metal complexes that could be explored with this compound based on research with analogous compounds.

| Metal Ion Family | Potential Coordinating Atoms on Ligand | Potential Applications of Complexes |

| Transition Metals (e.g., Ru, Os, Ir, Rh) | N-oxide oxygen, Mercapto sulfur, Guanyl nitrogen | Catalysis, Anticancer agents |

| Lanthanides (e.g., La, Eu, Gd) | N-oxide oxygen, Mercapto sulfur | Luminescent probes, Magnetic resonance imaging (MRI) contrast agents |

Deeper Mechanistic Insights into Biological Actions and Structure-Activity Relationships

While the biological potential of pyridine derivatives is widely recognized, a deeper understanding of the specific mechanisms of action of this compound is essential for its development as a therapeutic agent. Future research will need to focus on elucidating its molecular targets and the signaling pathways it modulates.

The N-oxide functionality is a key feature that can influence a molecule's biological activity. nih.gov For instance, the N-oxide group can increase water solubility and modulate membrane permeability. Furthermore, heteroaromatic N-oxides can be enzymatically reduced in vivo, a property that is exploited in the design of hypoxia-activated prodrugs. nih.gov

Structure-activity relationship (SAR) studies will be critical in this endeavor. By synthesizing and testing a variety of analogues, researchers can determine which structural features are essential for biological activity. For example, studies on other pyridine derivatives have shown that the nature and position of substituents on the pyridine ring can dramatically affect their antiproliferative or antimicrobial properties.

Key research questions to be addressed include:

What are the primary cellular targets of this compound?

How does the interplay between the guanyl, mercapto, and pyridine N-oxide groups contribute to its biological effects?

Can modifications to the molecule enhance its potency and selectivity for specific biological targets?

Computational Design and Predictive Modeling of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new bioactive compounds. The application of these techniques to this compound and its analogues holds significant promise.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. In silico studies, including molecular docking, can provide insights into how these molecules interact with their biological targets at the atomic level. nih.govthaiscience.infoacademie-sciences.fr

Future computational work could involve:

Development of 3D-QSAR models: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed three-dimensional maps of the steric, electrostatic, and hydrophobic fields that are important for biological activity. mdpi.com

Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of the ligand-receptor complexes, providing a more realistic picture of the binding process.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties. nih.gov

The integration of these computational approaches with synthetic chemistry and biological testing will create a synergistic cycle of design, synthesis, and evaluation, ultimately leading to the development of novel and effective derivatives of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.